molecular formula C12H8BClO3 B12848448 (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B12848448
M. Wt: 246.45 g/mol
InChI Key: CNJMGYWSOGWUFO-UHFFFAOYSA-N
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Description

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a boronic acid derivative with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the reaction of 7-chlorodibenzofuran with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
  • Naphtho[1,2-b]benzofuran-7-ylboronic acid
  • Dibenzo[b,d]furan-1-ylboronic acid
  • Benzofuran-6-ylboronic acid
  • Dibenzo[b,d]furan-3-ylboronic acid

Uniqueness

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and research areas .

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(7-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(12(8)10)13(15)16/h1-6,15-16H

InChI Key

CNJMGYWSOGWUFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=C(C=C(C=C3)Cl)OC2=CC=C1)(O)O

Origin of Product

United States

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